molecular formula C10H9BrO3 B15311548 3-(4-Bromo-2-methoxyphenyl)acrylic acid

3-(4-Bromo-2-methoxyphenyl)acrylic acid

Cat. No.: B15311548
M. Wt: 257.08 g/mol
InChI Key: OHUGRFUOFFYGKW-HWKANZROSA-N
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Description

(2E)-3-(4-bromo-2-methoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a bromo and methoxy group attached to a phenyl ring, along with a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-bromo-2-methoxyphenyl)prop-2-enoic acid typically involves the bromination of 4-methoxyphenylprop-2-enoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromo group at the desired position on the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-bromo-2-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the propenoic acid moiety can be reduced to form saturated derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) in suitable solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions include various substituted phenylpropanoic acids, aldehydes, and saturated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-3-(4-bromo-2-methoxyphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromo-2-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to biological targets. The propenoic acid moiety can interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-methoxyphenyl)prop-2-enoic acid: Lacks the bromo group, which affects its reactivity and biological activity.

    (2E)-3-(4-bromo-2-hydroxyphenyl)prop-2-enoic acid: Contains a hydroxy group instead of a methoxy group, leading to different chemical and biological properties.

Uniqueness

(2E)-3-(4-bromo-2-methoxyphenyl)prop-2-enoic acid is unique due to the presence of both bromo and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

(E)-3-(4-bromo-2-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9BrO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+

InChI Key

OHUGRFUOFFYGKW-HWKANZROSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)/C=C/C(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)Br)C=CC(=O)O

Origin of Product

United States

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